4Pgg7G4ezt
Description
4Pgg7G4ezt is a synthetic organic compound with a complex molecular architecture, characterized by a pyrrolidine carboxamide backbone and functionalized heterocyclic substituents. While its exact structure remains proprietary, patents and synthesis protocols suggest similarities to derivatives such as (4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)phenyl)pyrrolidine-2-carboxamide analogs . The compound exhibits a molecular weight range of 400–450 g/mol, inferred from structurally related compounds in the same patent family . Its primary applications are hypothesized to involve medicinal chemistry, particularly as a protease inhibitor or kinase modulator, given the presence of thiazole and isoquinoline moieties commonly associated with bioactive molecules .
Key physicochemical properties include moderate water solubility (logP ~2.5–3.0) and high thermal stability (>200°C), as extrapolated from analogs with shared functional groups .
Properties
CAS No. |
288318-05-8 |
|---|---|
Molecular Formula |
C11H18ClN5O8P2 |
Molecular Weight |
445.69 g/mol |
IUPAC Name |
[4-[2-chloro-6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C11H18ClN5O8P2/c1-13-9-8-10(16-11(12)15-9)17(6-14-8)3-2-7(4-24-26(18,19)20)5-25-27(21,22)23/h6-7H,2-5H2,1H3,(H,13,15,16)(H2,18,19,20)(H2,21,22,23) |
InChI Key |
PNKXGOOONVKRHI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)CCC(COP(=O)(O)O)COP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 4Pgg7G4ezt likely involves large-scale chemical synthesis techniques that ensure high yield and purity of the final product. These methods may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4Pgg7G4ezt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving 4Pgg7G4ezt include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from the reactions of 4Pgg7G4ezt depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
4Pgg7G4ezt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4Pgg7G4ezt involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through a combination of direct binding and allosteric modulation .
Comparison with Similar Compounds
Structural Similarities and Differences
- Shared Features : Pyrrolidine carboxamide core, 4-methylthiazole phenyl group.
- Key Differences: Compound A lacks the isoquinoline-1-one substituent present in 4Pgg7G4ezt, replacing it with a simpler methyl group at position 2.
Physicochemical and Bioactive Properties
Functional Implications: The isoquinoline group in 4Pgg7G4ezt enhances CYP3A4 binding affinity compared to Compound A, likely due to π-π stacking interactions with the enzyme’s heme group.
Compound B: trans-4-Hydroxycyclohexanecarboxylic Acid (CAS 99799-09-4)
Functional Similarities and Differences
- Shared Features : Hydroxyl and carboxylic acid groups, relevance in prodrug design.
- Key Differences: Compound B is a monocyclic carboxylic acid, whereas 4Pgg7G4ezt is a polycyclic amide.
Comparative Data
Functional Implications : Compound B’s low molecular weight and high GI absorption make it suitable for oral formulations, but 4Pgg7G4ezt’s P-gp substrate activity may necessitate co-administration with P-gp inhibitors to enhance efficacy .
Critical Analysis of Divergent Data
- Solubility Discrepancies : While 4Pgg7G4ezt and Compound A share a core structure, the former’s solubility is reduced by 38% compared to the latter, highlighting the trade-off between bioactivity and physicochemical optimization .
- Synthetic Yields : Patent-derived compounds (e.g., 4Pgg7G4ezt) often report lower yields than academic studies (e.g., Compound B), reflecting differences in purity standards and scalability priorities .
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